3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Pyrimidine Derivatives
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrimidine derivatives in drug development, particularly for their anti-inflammatory and anticancer properties. The compounds were evaluated for cytotoxic activity against cancer cell lines, demonstrating the importance of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).
Thieno[3,2-d]pyrimidines and Related Fused Systems
Another study by Bakhite et al. (2005) explored the synthesis of thieno[3,2-d]pyrimidines and related fused systems, highlighting the structural diversity and potential biological activity of these compounds. The research demonstrates the broad applicability of such structures in developing new therapeutic agents, with a particular focus on their synthesis methodologies (Bakhite et al., 2005).
Antiplasmin Drugs and Aza Analogs
Isoda et al. (1980) conducted medicinal chemical studies on antiplasmin drugs, including aza analogs of 4-aminomethylbenzoic acid. Their work contributes to the development of new antiplasmin drugs, demonstrating the role of pyrimidine and its analogs in therapeutic applications, particularly in inhibiting plasmin to control bleeding (Isoda et al., 1980).
Synthesis and Enzymatic Activity
Abd et al. (2008) highlighted the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity, focusing on compounds that showed a potent effect on increasing the reactivity of cellobiase. This study illustrates the potential for chemical compounds to influence enzymatic reactions, opening pathways for novel drug development and therapeutic interventions (Abd et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of organic compounds known as phenylpyrimidines . These compounds are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . .
Mode of Action
It is known that the compound contains a dihydropyrimidine ring, which adopts a screw-boat conformation . This conformation may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Derivatives of 1, 3-diazole, a similar compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Pharmacokinetics
The compound is a crystalline powder
Result of Action
Given the broad range of activities exhibited by similar compounds
properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-21(29-19-10-6-5-9-18(19)28-15)22(27)23-11-12-25-14-24-17(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15,21H,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPRWOISCEGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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